molecular formula C13H12FN3O3 B4534394 N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B4534394
M. Wt: 277.25 g/mol
InChI Key: JWNLUWGKSIGEFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide often involves strategic incorporation of fluorophenyl groups for enhanced activity. For instance, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily showcases the importance of substituting positions on the pyridine and pyridone rings for improved solubility and kinase selectivity, indicating a complex synthesis process that could be adapted for the synthesis of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, inferred from related compounds, suggests that specific substitutions on the aromatic rings and the dihydropyridazine core are critical for its biological activity. For instance, modifications at the pyridine 3-position and the pyridone 4-position have been shown to influence enzyme potency and aqueous solubility, respectively, which might be relevant for the structural analysis of this compound.

Chemical Reactions and Properties

The chemical reactivity of N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide may involve interactions with various enzymes and receptors, akin to related compounds that exhibit potent antitumor activities and kinase inhibition. For example, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have shown notable c-Met kinase inhibition and cytotoxic activities against several cancer cell lines (Liu et al., 2020).

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c14-9-3-1-2-4-11(9)20-8-7-15-13(19)10-5-6-12(18)17-16-10/h1-6H,7-8H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNLUWGKSIGEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=NNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

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